NAG-thiazoline vs. Thiamet G: OGA Inhibitor Potency and Selectivity Comparison
Thiamet G is a more potent and selective OGA inhibitor (Ki = 21 nM) compared to NAG-thiazoline (Ki = 180 nM). Critically, Thiamet G demonstrates ~37,000-fold selectivity for human OGA over lysosomal hexosaminidases, while NAG-thiazoline is known to inhibit both GH20 and GH84 hexosaminidases and thus lacks this selectivity [1]. This difference is paramount when studying O-GlcNAc's specific role in cellular processes.
| Evidence Dimension | Inhibitor potency and selectivity |
|---|---|
| Target Compound Data | Ki (human OGA) = 180 nM; Non-selective for GH20/GH84 hexosaminidases |
| Comparator Or Baseline | Thiamet G: Ki (human OGA) = 21 nM; ~37,000-fold selective for OGA over lysosomal hexosaminidases |
| Quantified Difference | Thiamet G has ~8.5-fold higher affinity for OGA and vastly superior selectivity. |
| Conditions | In vitro enzymatic assays on human OGA and lysosomal hexosaminidases. |
Why This Matters
Selecting NAG-thiazoline over Thiamet G is appropriate when a non-selective, dual-family inhibitor is needed as a research tool, such as to establish baseline phenotypes before using more selective probes or to study pathways where GH20 and GH84 enzymes are both involved.
- [1] Yuzwa SA, Macauley MS, Heinonen JE, Shan X, Dennis RJ, He Y, et al. A potent mechanism-inspired O-GlcNAcase inhibitor that blocks phosphorylation of tau in vivo. Nat Chem Biol. 2008;4(8):483-490. View Source
